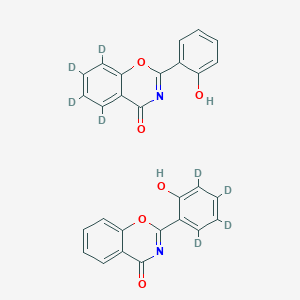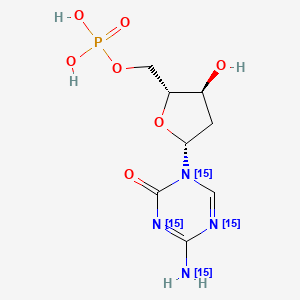![molecular formula C16H14FN3O B13841320 2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one CAS No. 219533-65-0](/img/structure/B13841320.png)
2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is notable for its unique structure, which includes a fluorophenyl group and trideuteromethyl substitution, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one derivatives typically involves the cyclization of appropriate precursors under controlled conditions. For this compound, the synthesis may start with the preparation of the 7-amino-5-(2-fluorophenyl) intermediate, followed by the introduction of the trideuteromethyl group. Common reagents used in these reactions include amines, fluorobenzenes, and deuterated methylating agents. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the desired product.
化学反応の分析
Types of Reactions
2H-1,4-Benzodiazepin-2-one derivatives undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms.
Reduction: Reduction of the carbonyl group to alcohols or amines.
Substitution: Halogenation, alkylation, and acylation reactions on the benzene ring or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzodiazepines, while reduction can produce benzodiazepine alcohols or amines.
科学的研究の応用
2H-1,4-Benzodiazepin-2-one derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules and as ligands in coordination chemistry.
Biology: Studied for their interactions with biological macromolecules and potential as biochemical probes.
Medicine: Investigated for their pharmacological properties, including anxiolytic, anticonvulsant, and muscle relaxant effects.
Industry: Utilized in the development of new materials and as catalysts in various chemical processes.
作用機序
The mechanism of action of 2H-1,4-Benzodiazepin-2-one derivatives involves their interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, these compounds enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The presence of the fluorophenyl group and trideuteromethyl substitution may influence the binding affinity and selectivity of the compound for different receptor subtypes .
類似化合物との比較
Similar Compounds
7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one: A closely related compound with similar pharmacological properties.
Oxazepam: Another benzodiazepine derivative with a hydroxyl group at the 3-position.
Diazepam: A well-known benzodiazepine with a similar core structure but different substituents.
Uniqueness
The uniqueness of 2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one lies in its specific substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties. The trideuteromethyl group, in particular, can affect the metabolic stability and distribution of the compound in biological systems.
特性
CAS番号 |
219533-65-0 |
|---|---|
分子式 |
C16H14FN3O |
分子量 |
286.32 g/mol |
IUPAC名 |
7-amino-5-(2-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3/i1D3 |
InChIキー |
LTCDLGUFORGHGY-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F |
正規SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


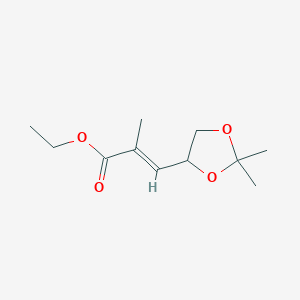

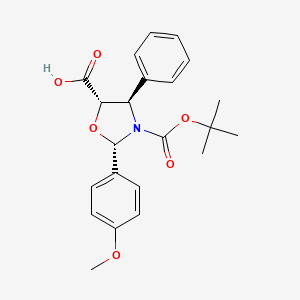

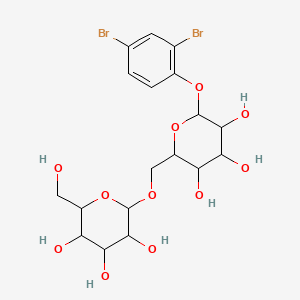
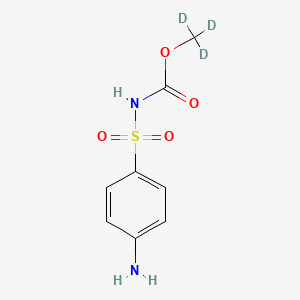
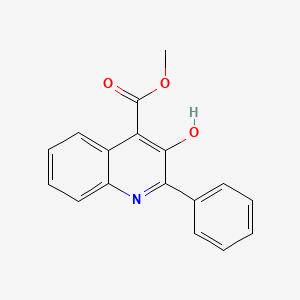
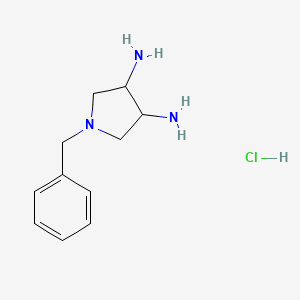



![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
